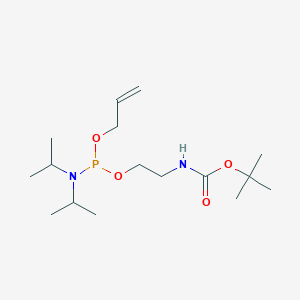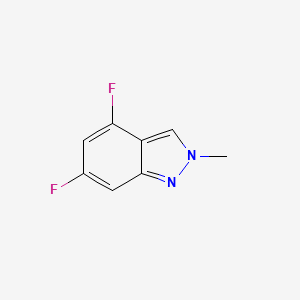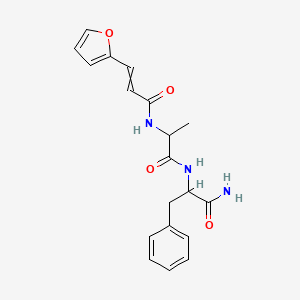
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester is a biochemical compound with the molecular formula C19H28O8 and a molecular weight of 384.42 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of propofol, a widely used anesthetic agent, and is modified to include a glucuronic acid moiety, which enhances its solubility and excretion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester involves several steps:
Starting Material:
Hydroxylation: Propofol undergoes hydroxylation to introduce a hydroxyl group at the 4-position, forming 4-hydroxypropofol.
Glucuronidation: The hydroxyl group of 4-hydroxypropofol is then conjugated with glucuronic acid to form 4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid.
Methylation: Finally, the carboxyl group of the glucuronic acid moiety is methylated to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent propofol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of propofol.
Substitution: Formation of substituted derivatives of the compound.
Applications De Recherche Scientifique
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its enhanced solubility and excretion properties.
Industry: Utilized in the development of new anesthetic agents and their derivatives.
Mécanisme D'action
The mechanism of action of 4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets GABA (gamma-aminobutyric acid) receptors in the central nervous system, similar to propofol.
Pathways Involved: It enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The glucuronic acid moiety facilitates its excretion through the renal pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propofol: The parent compound, widely used as an anesthetic agent.
4-Hydroxy Propofol: An intermediate in the synthesis of the final compound.
Propofol Glucuronide: Another glucuronidated derivative of propofol.
Uniqueness
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester is unique due to its enhanced solubility and excretion properties, making it a valuable compound for research in drug metabolism and pharmacokinetics.
Propriétés
Formule moléculaire |
C19H28O8 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C19H28O8/c1-8(2)11-6-10(20)7-12(9(3)4)16(11)26-19-15(23)13(21)14(22)17(27-19)18(24)25-5/h6-9,13-15,17,19-23H,1-5H3/t13-,14-,15+,17-,19+/m0/s1 |
Clé InChI |
FRCAAAQFCDQCPR-BBHOWBALSA-N |
SMILES isomérique |
CC(C)C1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O)C(C)C)O |
SMILES canonique |
CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)OC)O)O)O)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



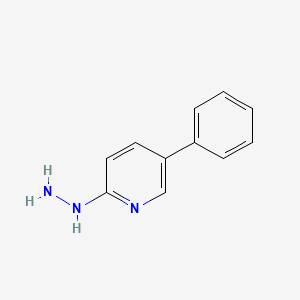
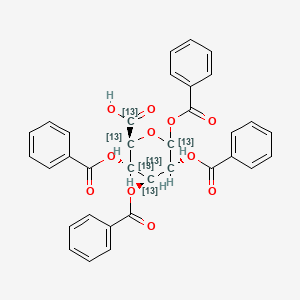
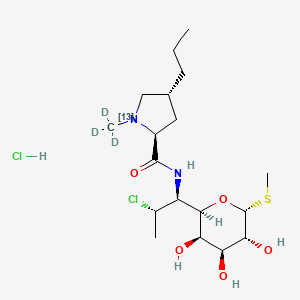
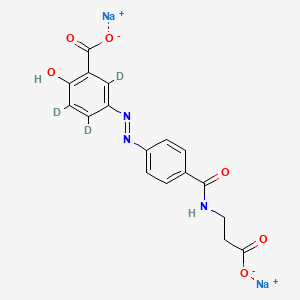
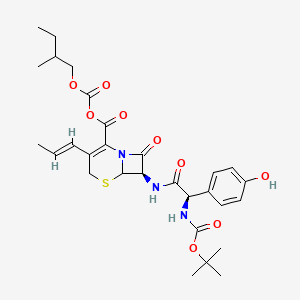

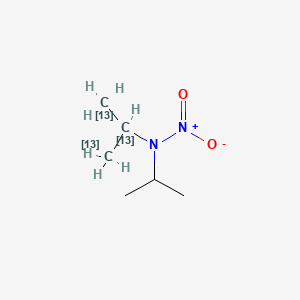
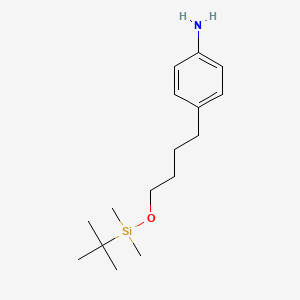

![1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA](/img/structure/B13846990.png)
